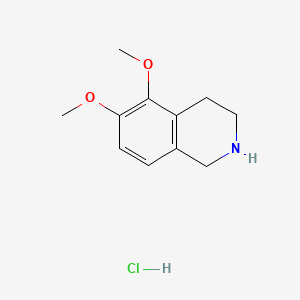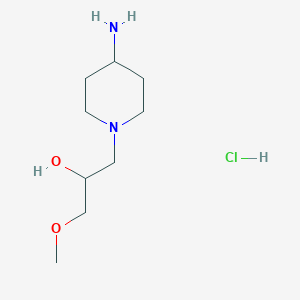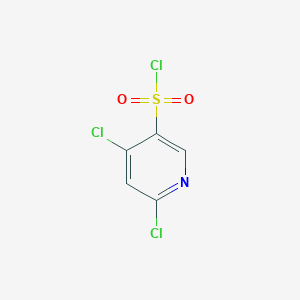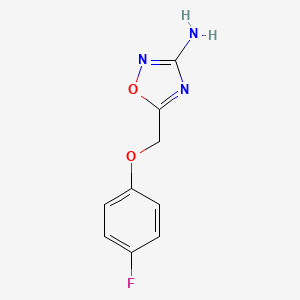![molecular formula C14H10ClNO3 B1447990 Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 1713640-18-6](/img/structure/B1447990.png)
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
Übersicht
Beschreibung
“Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also includes a furo[3,2-b]pyrrole moiety, which is a type of diheteropentalene . Diheteropentalenes are electron-rich heterocycles known for their varying degrees of aromaticity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate” was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . Other derivatives were obtained using phase-transfer catalysis conditions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a pyrrole ring attached to a furo ring, with a carboxylate group attached to the pyrrole ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Reactions
Synthesis Techniques : This compound is synthesized through a two-step process involving the Vilsmeier-Haack reaction and other methods. Its synthesis is a starting point for further chemical transformations, creating a variety of derivatives for potential applications in various chemical studies (Zemanová & Gašparová, 2013).
Derivative Formation : Research includes the synthesis of furo[3,2-b]pyrrole derivatives, highlighting the compound's versatility as a precursor for different chemical entities. These derivatives are useful in understanding chemical reactivity and molecular structure (Krutošíková et al., 2001).
Structural and Aromaticity Studies
- Molecular Structure Analysis : X-ray diffraction and ab initio studies have been conducted on various derivatives, providing insights into their molecular geometries and aromatic nature. This is crucial for understanding the stability and reactivity of these compounds (Cyrański et al., 2001).
Application in Organic Synthesis
Formation of Complex Compounds : The compound serves as a building block for complex organic syntheses, including the formation of pyrroles, pyridines, and other heterocyclic structures. This showcases its utility in creating diverse molecular architectures (Gajdoš et al., 2005).
Microwave Irradiation Effects : Studies have explored the effects of microwave irradiation on its reactions, demonstrating the potential for more efficient synthesis methods (Krutošíková et al., 2000).
Potential Antibacterial Activity
- Antibacterial Properties : Some derivatives synthesized from this compound have been tested for antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Zemanov et al., 2017).
Eigenschaften
IUPAC Name |
methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-18-14(17)11-7-13-10(16-11)6-12(19-13)8-4-2-3-5-9(8)15/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZMCSGLKNSTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



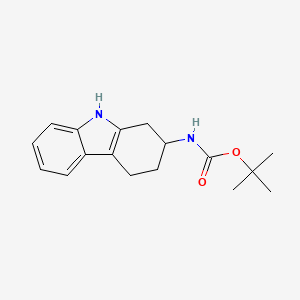
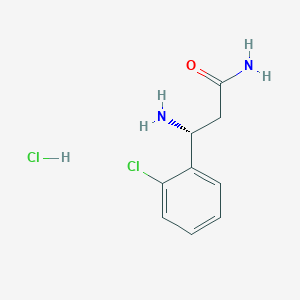
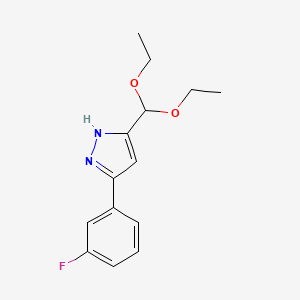
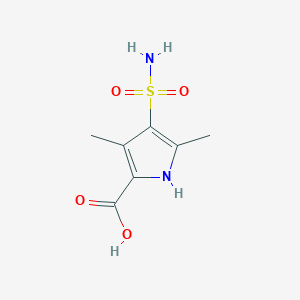
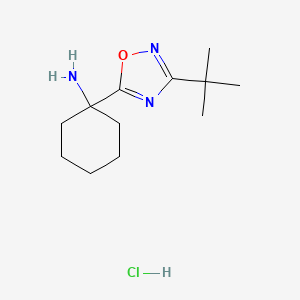

amine hydrochloride](/img/structure/B1447919.png)
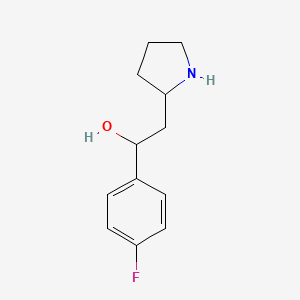
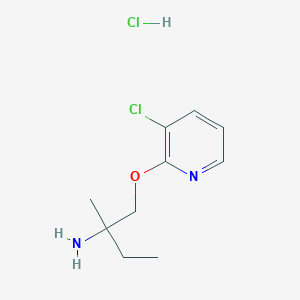
![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
